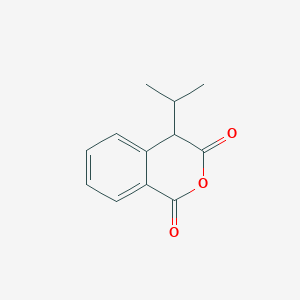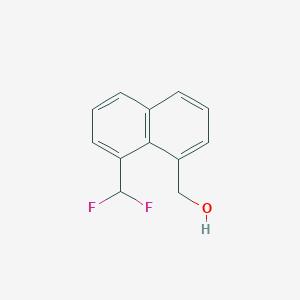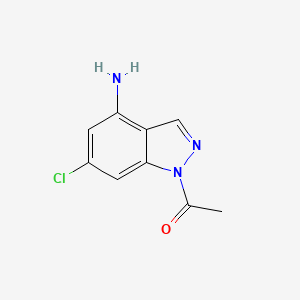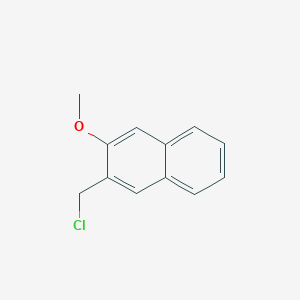
2-(Chloromethyl)-3-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloromethyl group at the second position and a methoxy group at the third position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxynaphthalene typically involves the chloromethylation of 3-methoxynaphthalene. One common method is the reaction of 3-methoxynaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, precise temperature control, and efficient separation techniques to isolate the product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3-methoxynaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Chloromethyl)-3-naphthaldehyde.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group, yielding 3-methoxynaphthalene.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of 2-(Azidomethyl)-3-methoxynaphthalene or 2-(Thiocyanatomethyl)-3-methoxynaphthalene.
Oxidation Reactions: Formation of 2-(Chloromethyl)-3-naphthaldehyde.
Reduction Reactions: Formation of 3-methoxynaphthalene.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3-methoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced optical characteristics.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3-methoxynaphthalene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as an electrophile, reacting with nucleophiles to form new bonds. In oxidation reactions, the methoxy group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-naphthalene: Lacks the methoxy group, making it less reactive in certain chemical reactions.
3-Methoxynaphthalene: Lacks the chloromethyl group, limiting its use in substitution reactions.
2-(Bromomethyl)-3-methoxynaphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
2-(Chloromethyl)-3-methoxynaphthalene is unique due to the presence of both the chloromethyl and methoxy groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and other applications.
Eigenschaften
Molekularformel |
C12H11ClO |
|---|---|
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-methoxynaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,8H2,1H3 |
InChI-Schlüssel |
CQSZAJQHIUQXOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C=C1CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


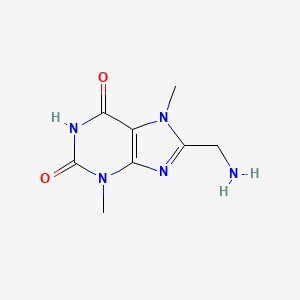



![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)

